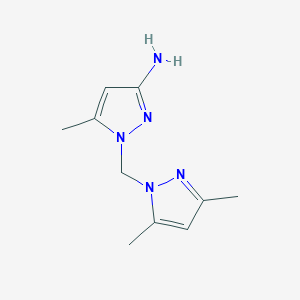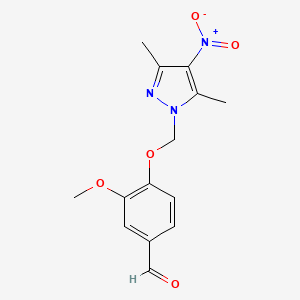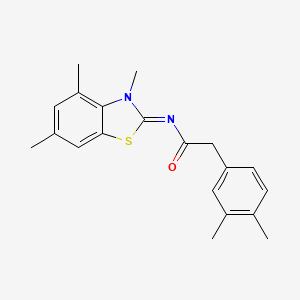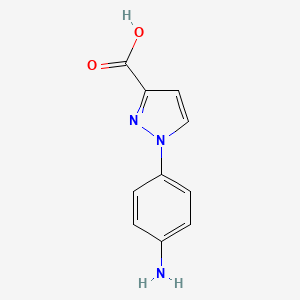
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine
Übersicht
Beschreibung
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H15N5 and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania parasites, which are responsible for diseases such as leishmaniasis and malaria .
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into the enzyme’s active site . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The binding of the compound to the enzyme inhibits its function, thereby exerting its antileishmanial and antimalarial effects .
Biochemical Pathways
The compound affects the biochemical pathway involving LmPTR1. By inhibiting this enzyme, the compound disrupts the metabolic processes of the Leishmania parasites, affecting their survival and proliferation . The downstream effects of this disruption are still under investigation.
Pharmacokinetics
The compound’s potent in vitro activity suggests that it may have favorable bioavailability
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . Specifically, it has been found to inhibit the growth of Leishmania parasites more effectively than standard drugs . This suggests that the compound could potentially be used as a new therapeutic agent for treating leishmaniasis and malaria .
Biochemische Analyse
Biochemical Properties
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound has been shown to interact with enzymes such as catecholase, where it acts as a ligand, forming complexes that can catalyze the oxidation of catechol to quinone . The nature of these interactions is primarily through coordination bonds with metal ions present in the active sites of the enzymes, enhancing their catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission, leading to changes in cellular behavior and function . Additionally, the compound’s interaction with reactive oxygen species (ROS) can impact oxidative stress levels within cells, further influencing cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can form coordination complexes with metal ions, which are essential for its role as a catalyst in biochemical reactions . These interactions can lead to enzyme activation or inhibition, depending on the context, and can also result in changes in gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, although these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance enzymatic activity and improve cellular function. At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role as a ligand in enzyme complexes allows it to influence the catalytic activity of these enzymes, thereby affecting the overall metabolic pathways . These interactions can lead to changes in the levels of specific metabolites, impacting cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its site of action, where it can interact with the relevant biomolecules and exert its effects.
Eigenschaften
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-7-4-8(2)14(12-7)6-15-9(3)5-10(11)13-15/h4-5H,6H2,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPXEGXFUZPRBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160219 | |
| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006319-19-2 | |
| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3197459.png)

![(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B3197465.png)



![2-(2,5-dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197496.png)
![2-(3,4-dimethylphenyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197500.png)
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B3197509.png)




